molecular formula C19H19N3O5S B3567161 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide

2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide

Cat. No.: B3567161
M. Wt: 401.4 g/mol
InChI Key: KKDJZBXBEUVRGZ-UHFFFAOYSA-N
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Description

The compound “2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide” is a complex organic molecule. It contains a benzoxazole ring, which is a type of heterocyclic compound, and an acetamide group, which is a functional group consisting of a carbonyl group single-bonded to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups within the molecule. The benzoxazole ring and the acetamide group would likely contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the acetamide group might undergo hydrolysis to form an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups might make it soluble in polar solvents .

Scientific Research Applications

2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide has been studied for its potential applications in various scientific research fields. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Another area of research is the potential use of this compound as an anticancer agent. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.

Mechanism of Action

The mechanism of action of 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. These include reducing inflammation, inducing apoptosis in cancer cells, inhibiting tumor growth, and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide in lab experiments is its potential as a versatile research tool. Its anti-inflammatory and anticancer properties make it a useful compound for studying these processes in vitro and in vivo.
However, one limitation is that the compound's mechanism of action is not fully understood, which can make it challenging to interpret experimental results. Additionally, the compound's stability and solubility can also pose challenges in lab experiments.

Future Directions

There are several future directions for research on 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide. One area of interest is further elucidating the compound's mechanism of action, which could lead to the development of more targeted and effective therapies.
Another area of research is exploring the compound's potential as a treatment for other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, studies could investigate the compound's pharmacokinetics and pharmacodynamics to optimize its therapeutic potential.
Overall, this compound is a promising compound with various potential applications in scientific research. Further studies are needed to fully understand its mechanisms of action and optimize its therapeutic potential.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c23-18(13-22-16-5-1-2-6-17(16)27-19(22)24)20-14-7-9-15(10-8-14)28(25,26)21-11-3-4-12-21/h1-2,5-10H,3-4,11-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDJZBXBEUVRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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